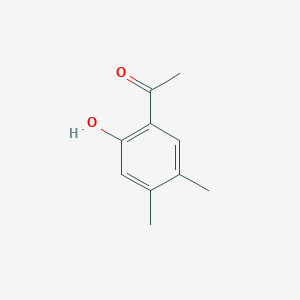

2'-Hydroxy-4',5'-dimethylacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxy-4,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(8(3)11)10(12)5-7(6)2/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVSURZEXVMUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189957 | |

| Record name | 2'-Hydroxy-4',5'-dimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36436-65-4 | |

| Record name | 2′-Hydroxy-4′,5′-dimethylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36436-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxy-4',5'-dimethylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036436654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-4',5'-dimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-4',5'-dimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′-Hydroxy-4′,5′-dimethylacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7GF7D6YH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Hydroxy-4',5'-dimethylacetophenone: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2'-Hydroxy-4',5'-dimethylacetophenone, a substituted aromatic ketone, serves as a pivotal building block in synthetic organic chemistry. Its unique structural features, comprising a reactive acetyl group, a phenolic hydroxyl group, and two methyl substituents on the aromatic ring, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Fries rearrangement, an in-depth analysis of its spectral characteristics, and a review of its applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who seek a thorough understanding of this important chemical entity.

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in various chemical transformations.[3][4]

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | [3] |

| CAS Number | 36436-65-4 | [3] |

| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 69-73 °C | [1] |

| Boiling Point | 144 °C at 18 mmHg | [1][2] |

| Solubility | Slightly soluble in water | [1][2] |

| pKa | 10.59 ± 0.23 (Predicted) | [1] |

| λmax | 340 nm (in Ethanol) | [1][2] |

Synthesis via Fries Rearrangement

The most common and efficient method for the synthesis of this compound is the Fries rearrangement of 3,4-dimethylphenyl acetate.[1][2] This reaction involves the intramolecular acyl migration from the phenolic oxygen to an ortho or para position on the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride.[5][6] The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent.[6]

Reaction Workflow

Caption: Fries rearrangement workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Fries rearrangement and is optimized for the synthesis of this compound.[1][2][7]

Materials:

-

3,4-dimethylphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a gas trap

-

Heating mantle or oil bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas absorption trap (to handle evolved HCl gas), add anhydrous aluminum chloride (1.2 equivalents).

-

Addition of Reactant: Slowly add 3,4-dimethylphenyl acetate (1 equivalent) to the flask with continuous stirring. The reaction is typically performed without a solvent.[1]

-

Heating: Heat the reaction mixture to a temperature between 110 °C and 150 °C.[1][2] The optimal temperature may require adjustment to favor the formation of the desired ortho-hydroxyacetophenone. Maintain this temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals that correspond to the different types of protons in the molecule.

-

Hydroxyl Proton (-OH): A broad singlet is expected in the downfield region (around δ 12.0 ppm) due to intramolecular hydrogen bonding with the carbonyl oxygen.

-

Aromatic Protons (Ar-H): Two singlets are anticipated in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. The proton ortho to the hydroxyl group and meta to the acetyl group will appear at a different chemical shift than the proton meta to the hydroxyl group and ortho to the acetyl group.

-

Acetyl Protons (-COCH₃): A sharp singlet integrating to three protons will be observed in the upfield region (around δ 2.5 ppm).

-

Methyl Protons (-CH₃): Two distinct singlets, each integrating to three protons, are expected for the two methyl groups on the aromatic ring (around δ 2.2-2.3 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): A peak in the highly downfield region (δ > 200 ppm) is characteristic of the ketone carbonyl carbon.[8]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield among the ring carbons due to the deshielding effect of the oxygen atom. The carbons attached to the methyl groups will also have characteristic chemical shifts.

-

Acetyl Carbon (-COCH₃): A peak around δ 25-30 ppm corresponds to the methyl carbon of the acetyl group.[9]

-

Methyl Carbons (-CH₃): Two separate peaks in the upfield region (around δ 15-20 ppm) will represent the two methyl carbons on the aromatic ring.

FTIR Spectroscopy

The infrared spectrum reveals the presence of key functional groups.

-

O-H Stretching: A broad absorption band in the region of 3000-3400 cm⁻¹ is indicative of the hydroxyl group involved in hydrogen bonding.

-

C=O Stretching: A strong, sharp absorption band around 1640-1660 cm⁻¹ corresponds to the stretching vibration of the conjugated ketone carbonyl group.

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.

-

C-H Stretching (Aliphatic): Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the methyl groups.

-

C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are attributed to the carbon-carbon double bond stretching within the aromatic ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (164.20 g/mol ).[10]

-

Fragmentation: A prominent fragment is often observed at m/z 149, resulting from the loss of a methyl radical (•CH₃) from the acetyl group (M-15).[9][10] Another significant fragmentation pathway involves the cleavage of the acetyl group, leading to a fragment at m/z 121.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of chalcones, a class of compounds with a wide range of pharmacological activities.[11] Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[12] The biological activities of these derivatives can be fine-tuned by modifying the substituents on the aromatic rings.

Biological Activity of Chalcone Derivatives

Caption: Synthesis of biologically active chalcones from this compound.

-

Anticancer Activity: Numerous studies have demonstrated the potent anticancer properties of chalcones derived from hydroxyacetophenones.[1][2] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, prostate, and colorectal cancer.[1][3] For instance, certain chalcone derivatives have exhibited significant cytotoxicity with IC₅₀ values in the low micromolar range against cell lines like MCF-7 (breast cancer).[2][3] The mechanism of action often involves the inhibition of key signaling pathways and enzymes crucial for cancer cell survival and growth.[1]

-

Antifungal Activity: Chalcone derivatives have emerged as promising antifungal agents, particularly against resistant fungal strains.[11][13] Their mode of action can involve the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with fungal biofilm formation.[13] Studies have reported the minimum inhibitory concentration (MIC) values of some chalcone derivatives against pathogenic fungi like Candida albicans and Aspergillus niger to be comparable or even superior to existing antifungal drugs.[11][14]

-

Antibacterial Activity: The antibacterial potential of chalcones synthesized from 2'-hydroxyacetophenone precursors has been extensively investigated.[5][15] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[5] The presence of the α,β-unsaturated keto moiety is believed to be crucial for their antibacterial action, likely through Michael addition reactions with biological nucleophiles in bacterial cells.[11] Some derivatives have demonstrated low MIC values, indicating their potential as lead compounds for the development of new antibacterial drugs.[5][16]

Safety and Handling

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[17] Avoid inhalation of dust and contact with skin and eyes.[17] In case of accidental contact, wash the affected area thoroughly with water. Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[13]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis via the Fries rearrangement and its versatile reactivity make it an attractive starting material for the creation of diverse molecular libraries. The extensive research into its chalcone derivatives has revealed a broad spectrum of promising biological activities, highlighting its potential for the development of new anticancer, antifungal, and antibacterial agents. This guide has provided a detailed technical overview to support and inspire further research and application of this important compound in the scientific community.

References

- PubChem. This compound. [Link]

- GSC Online Press.

- PMC - NIH. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. [Link]

- Natural Volatiles and Essential Oils. Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. [Link]

- PubMed.

- PubChem. This compound - Mass Spectrometry. [Link]

- Royal Society of Chemistry.

- MDPI.

- PubMed. Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone. [Link]

- ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement.

- ResearchGate.

- ResearchGate.

- Journal of China Pharmaceutical University. Synthesis and antifungal evaluation of chalcone derivatives combined with fluconazole against drug-resistant Candida albicans. [Link]

- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. [Link]

- SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts. [Link]

- ResearchGate. 1 H NMR Analysis Assignments Chemical shift (ppm) Functional group No. of proton Multiplicity. [Link]

- JOCPR. Solvent free synthesis of p-hydroxyacetophenone. [Link]

- Organic Syntheses. 2,5-dihydroxyacetophenone. [Link]

- NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0234508). [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). [Link]

- SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Chemguide.

- University of Calgary. Ch13 - Interpretting 13C NMR. [Link]

- Scaled quantum chemical study of structure and vibrational spectra of 5-fluro-2-hydroxyacetophenone. [Link]

- Chemistry LibreTexts.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- CH2SWK 44-6416 Mass Spectroscopy 2015Feb5. [Link]

- SIELC Technologies. This compound. [Link]

- NIST WebBook. 2'-hydroxy-4',6'-dimethylacetophenone. [Link]

Sources

- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. This compound | C10H12O2 | CID 118976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antifungal activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antifungal evaluation of chalcone derivatives combined with fluconazole against drug-resistant <i>Candida albicans</i> [jcpu.cpu.edu.cn]

- 15. mdpi.com [mdpi.com]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. scielo.br [scielo.br]

An In-depth Technical Guide to 2'-Hydroxy-4',5'-dimethylacetophenone (CAS: 36436-65-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2'-Hydroxy-4',5'-dimethylacetophenone is a substituted hydroxyacetophenone that serves as a pivotal intermediate in organic synthesis, particularly in the realm of drug discovery and development.[1][2] Its chemical architecture, featuring a reactive acetyl group and a nucleophilic hydroxyl group on a dimethyl-substituted benzene ring, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds and other complex molecules.[1] Notably, it is a key starting material for the synthesis of chalcone derivatives, a class of compounds renowned for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the generation of biologically active molecules.

Physicochemical Properties and Spectroscopic Characterization

This compound is a white to light yellow crystalline powder at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 36436-65-4 | [5][6] |

| Molecular Formula | C₁₀H₁₂O₂ | [5][7] |

| Molecular Weight | 164.20 g/mol | [5][7] |

| Melting Point | 69-73 °C | [3] |

| Boiling Point | 144 °C at 18 mmHg | [3][8] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility | Slightly soluble in water | [3][8][9] |

| pKa | 10.59 ± 0.23 (Predicted) | [10] |

| λmax | 340 nm (in Ethanol) | [3] |

Spectroscopic Analysis: A Fingerprint of the Molecule

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The data presented below serves as a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework of the molecule.

Table 2: ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.09 | s | 1H | Phenolic -OH |

| 7.44 | s | 1H | Ar-H |

| 6.77 | s | 1H | Ar-H |

| 2.59 | s | 3H | Acetyl -CH₃ |

| 2.26 | s | 3H | Ar-CH₃ |

| 2.22 | s | 3H | Ar-CH₃ |

Source: The Royal Society of Chemistry[11]

Table 3: ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 203.8 | C=O |

| 160.7 | C-OH |

| 147.0 | Ar-C |

| 130.8 | Ar-C |

| 127.2 | Ar-C |

| 118.9 | Ar-C |

| 117.7 | Ar-C |

| 26.5 | Acetyl -CH₃ |

| 20.5 | Ar-CH₃ |

| 18.9 | Ar-CH₃ |

Source: The Royal Society of Chemistry[11]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~1650 | Strong | C=O stretch (acetyl) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~2920 | Medium | C-H stretch (methyl) |

Interpretation based on typical functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 164 | Molecular ion [M]⁺ |

| 149 | [M - CH₃]⁺ |

| 121 | [M - COCH₃]⁺ |

Source: PubChem[7]

Synthesis of this compound

The primary method for synthesizing 2'-hydroxyacetophenones is the Fries rearrangement , an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1][7][12][13][14] In the case of this compound, the starting material is 3,4-dimethylphenyl acetate.[3]

The Fries Rearrangement: Mechanism and Control

The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[7] The mechanism is generally accepted to proceed through the formation of an acylium ion intermediate.[1][7] The choice of reaction conditions, particularly temperature, is crucial for controlling the regioselectivity of the acylation. Higher temperatures tend to favor the formation of the ortho isomer (2'-hydroxyacetophenone), while lower temperatures favor the para isomer.[7] This is a classic example of thermodynamic versus kinetic control, where the ortho product can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[7]

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is a representative procedure synthesized from general methods for the Fries rearrangement.[12][15]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

-

Addition of Reactant: Slowly add 3,4-dimethylphenyl acetate (1.0 equivalent) to the flask. The reaction is often performed without a solvent or in a high-boiling inert solvent like nitrobenzene.

-

Heating and Reaction Monitoring: Heat the reaction mixture to 110-150 °C.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes any remaining catalyst.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Drug Development: Synthesis of Chalcones

A primary application of this compound in drug discovery is its use as a precursor for the synthesis of chalcones.[2][3] Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide array of biological activities.[16][17]

The Claisen-Schmidt Condensation: A Pathway to Chalcones

Chalcones are typically synthesized via the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[18][19] The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol outlines a general procedure for the synthesis of chalcones from this compound.[4][20]

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 40-50%).

-

Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction's progress by TLC.

-

Workup and Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activity and Signaling Pathways of Derived Chalcones

Chalcones derived from hydroxyacetophenones are a subject of intense research due to their potential as therapeutic agents. Their biological activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins.[17]

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of chalcones.[4][11][21][22][23][24][25] The specific substitution pattern on the aromatic rings of the chalcone scaffold significantly influences their cytotoxic potency and selectivity against various cancer cell lines. For instance, the presence of hydroxyl and methoxy groups can enhance anticancer activity.[5]

Some chalcone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[13][21][26][27] The mechanisms underlying this effect often involve the modulation of key cellular signaling pathways that regulate cell survival, proliferation, and death.

Key signaling pathways affected by chalcone derivatives include:

-

NF-κB Pathway: Inhibition of the pro-survival NF-κB signaling pathway can sensitize cancer cells to apoptosis.[27][28]

-

PI3K/AKT Pathway: Downregulation of this pathway can lead to cell cycle arrest and apoptosis.[28]

-

MAPK Pathway: Modulation of the mitogen-activated protein kinase (MAPK) pathway can influence cell proliferation and death.[29]

-

Apoptosis Induction: Chalcones can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[13][21][26][27]

Antimicrobial Activity

Chalcones have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[16][18][19][20][30][31] The structure-activity relationship (SAR) studies indicate that the presence and position of substituents on the aromatic rings are crucial for antimicrobial potency.[18][19][30] For example, electron-withdrawing groups on one of the aromatic rings can enhance antibacterial activity.[18] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a cool, dry place in a tightly sealed container.[9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its utility as a precursor for the synthesis of a diverse array of chalcones with potent anticancer and antimicrobial activities underscores its importance for researchers in these fields. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in the development of novel therapeutic agents. Future research will likely continue to explore the synthesis of new derivatives from this compound and further elucidate the mechanisms by which they exert their biological effects.

References

- Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

- PubChem. (n.d.). This compound.

- Synthesis of Chalcones with Anticancer Activities. (2014). Molecules. [Link]

- Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. (2023).

- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (2022). Brazilian Journal of Biology. [Link]

- Avila, H. P., et al. (2008). Structure-activity relationship of antibacterial chalcones. Bioorganic & Medicinal Chemistry. [Link]

- Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. (2022). MDPI. [Link]

- Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. (2024). Pharmaceuticals. [Link]

- Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2025).

- Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (n.d.). The Royal Society of Chemistry. [Link]

- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). Frontiers in Chemistry. [Link]

- BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. (2022). MDPI. [Link]

- Chalcones with Anticancer Activity. (2023). Encyclopedia.pub. [Link]

- The chalcone 2'-hydroxy-4',5'-dimethoxychalcone activates death receptor 5 pathway and leads to apoptosis in human nonsmall cell lung cancer cells. (2013). IUBMB Life. [Link]

- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv

- PubChem. (n.d.). This compound.

- New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). MDPI. [Link]

- Cytotoxic and Antifungal Activity of Chalcones Synthesized from Natural Acetophenone Isolated from Croton anisodontus. (2021).

- Fries Rearrangement of Phenyl Acet

- The synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone induces unfolded protein response-mediated apoptosis in A549 lung cancer cells. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

- AMPK Activation by 2'-Hydroxy-2,4,5-Trimethoxychalcone Derivatives in Podocyte Cells. (2025). MDPI. [Link]

- The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflamm

- 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. (2024). Nutrients. [Link]

- Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

- The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. (2021). ChemRxiv. [Link]

- Cytotoxic and Antifungal Activity of Chalcones Synthesized from Natural Acetophenone Isolated from Croton anisodontus. (2021).

- NIST. (n.d.). 2'-hydroxy-4',6'-dimethylacetophenone. [Link]

- SIELC Technologies. (n.d.). This compound. [Link]

Sources

- 1. Fries Rearrangement [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2’-Hydroxy-4’,5’-dimethylacetophenone | SIELC Technologies [sielc.com]

- 7. This compound | C10H12O2 | CID 118976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The chalcone 2'-hydroxy-4',5'-dimethoxychalcone activates death receptor 5 pathway and leads to apoptosis in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemicals [chemicals.thermofisher.cn]

- 15. scribd.com [scribd.com]

- 16. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpcat.com [ijpcat.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. The synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone induces unfolded protein response-mediated apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone, a valuable hydroxyacetophenone derivative utilized in the preparation of herbicides and chalcone derivatives with antibacterial activity.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering in-depth insights into the chemical principles and practical execution of the synthetic process.

Introduction and Strategic Overview

This compound is a substituted aromatic ketone of significant interest in medicinal and agricultural chemistry.[1][2] Its synthesis is most effectively achieved through a two-step process commencing with the acetylation of 3,4-dimethylphenol to form the corresponding ester, 3,4-dimethylphenyl acetate. This intermediate is then subjected to a Fries rearrangement to yield the target molecule. This strategic approach is favored as direct Friedel-Crafts acylation of phenols can lead to undesired O-acylation, forming the ester as the main product, rather than the desired C-acylated hydroxyarylketone.[3][4] The Fries rearrangement elegantly circumvents this issue by transforming the initially formed phenolic ester into the desired keto phenol.[3][4]

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Synthesis of the Precursor: 3,4-Dimethylphenyl Acetate

The initial step involves the esterification of 3,4-dimethylphenol with acetic anhydride. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the acetic anhydride. The use of a mild base like pyridine can catalyze the reaction by activating the phenol.

Experimental Protocol: Synthesis of 3,4-Dimethylphenyl Acetate

Materials:

-

3,4-Dimethylphenol

-

Acetic Anhydride

-

Pyridine (optional, as catalyst)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable organic solvent such as dichloromethane, add acetic anhydride (1.2-1.5 eq).

-

If desired, a catalytic amount of pyridine can be added.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For a more rapid reaction, the mixture can be gently refluxed.[5]

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like methylene chloride.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid and pyridine, followed by water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dimethylphenyl acetate. The product is typically a liquid and can be used in the next step without further purification if the purity is deemed sufficient by analytical methods such as NMR.

The Core Reaction: Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3][6] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[3][6]

Mechanism of the Fries Rearrangement

The accepted mechanism involves the initial coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen.[6] This coordination polarizes the ester bond, leading to the formation of an acylium ion intermediate.[3][6] The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated aromatic ring.

Caption: Simplified mechanism of the Fries Rearrangement.

Regioselectivity: The Role of Temperature and Solvent

The ratio of ortho to para isomers is highly dependent on the reaction conditions.

-

Temperature: Higher temperatures generally favor the formation of the ortho isomer, which is the thermodynamically more stable product due to the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.[3][6] Lower temperatures favor the kinetically controlled para product.[3][6]

-

Solvent: The polarity of the solvent also influences the product distribution. Non-polar solvents tend to favor the ortho product, while polar solvents can promote the formation of the para isomer.

For the synthesis of this compound, a high temperature and solvent-free conditions are reported to be effective.[1]

Experimental Protocol: Fries Rearrangement of 3,4-Dimethylphenyl Acetate

Materials:

-

3,4-Dimethylphenyl Acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric acid (concentrated)

-

Crushed ice

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Heating mantle with temperature control

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (approximately 1.1 to 2.5 equivalents).

-

Slowly add 3,4-dimethylphenyl acetate (1 equivalent) to the flask with stirring. The reaction is performed without a solvent.

-

Heat the reaction mixture to a temperature between 110°C and 150°C.[1] Maintain this temperature for the desired reaction time. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by slowly adding the reaction mixture to a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude this compound can be purified by column chromatography on silica gel or by recrystallization. The product is a white to light yellow crystalline powder.[1]

Table 1: Physical and Spectral Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [7] |

| Molecular Weight | 164.20 g/mol | [7] |

| Melting Point | 69-73 °C | [1] |

| Boiling Point | 144°C/18mmHg | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Slightly soluble in water | [1][2] |

| ¹H NMR | Spectral data available | [8] |

| ¹³C NMR | Spectral data available | |

| IR Spectra | Spectral data available | [7] |

| Mass Spectrometry | Spectral data available | [7] |

Alternative Synthetic Approaches

While the Fries rearrangement is the most common and direct method, other synthetic strategies could be envisioned, although they may be less efficient or require more steps. One such alternative is the direct Friedel-Crafts acylation of 3,4-dimethylphenol. However, as previously mentioned, this often leads to significant O-acylation. To circumvent this, the hydroxyl group could be protected with a suitable protecting group, followed by Friedel-Crafts acylation and subsequent deprotection. This, however, adds two additional steps to the synthesis, making the Fries rearrangement a more atom-economical and efficient choice.

Safety and Handling

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

-

Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and can cause severe burns. Handle in a dry environment and wear appropriate PPE.

-

Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the esterification of 3,4-dimethylphenol followed by a high-temperature, solvent-free Fries rearrangement. This method offers a direct and efficient route to the target molecule. By carefully controlling the reaction parameters, particularly the temperature in the rearrangement step, the formation of the desired ortho-acylated product can be maximized. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge for the successful synthesis and purification of this important chemical intermediate.

References

- Joshi, J. D., & Patel, N. B. (1983). Synthesis and characterization of 2-hydroxy-4-methoxyacetophenone-urea-formaldehyde resins and their ion-exchange properties. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(3), 231–236.

- Molbase. (n.d.). This compound | CAS No.36436-65-4 Synthetic Routes.

- PubChem. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Fries Rearrangement.

- Wikipedia. (n.d.). Fries rearrangement.

- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.

- ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement.

- SIELC Technologies. (n.d.). This compound.

- Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone.

- Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds.

- Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone. Journal of Chemical and Pharmaceutical Research, 7(9), 727-731.

- Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.

- Floris, B., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules, 26(11), 3192.

- PrepChem. (n.d.). Synthesis of 3,5-dimethylphenyl acetate.

- Gagare, D., Patil, R., Lokhande, R., Dwivedi, P., & Deshmukh, A. (2020). Synthesis and characterization of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol from 2-hydroxy-4,5-dimethylacetophenone. Journal of Chemical Sciences, 132(1), 1-8.

- NIST. (n.d.). 2'-hydroxy-4',6'-dimethylacetophenone.

- ResearchGate. (2015).

Sources

- 1. This compound | 36436-65-4 [chemicalbook.com]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. prepchem.com [prepchem.com]

- 6. byjus.com [byjus.com]

- 7. This compound | C10H12O2 | CID 118976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(36436-65-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2'-Hydroxy-4',5'-dimethylacetophenone: Synthesis, Characterization, and Applications in Modern Research

This technical guide provides a comprehensive overview of 2'-Hydroxy-4',5'-dimethylacetophenone, a versatile aromatic ketone that serves as a crucial building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, characterization, and key applications.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, a substituted hydroxyacetophenone, is a white to light yellow crystalline solid at room temperature.[1][2] Its molecular structure, featuring a hydroxyl group ortho to an acetyl group on a dimethyl-substituted benzene ring, imparts a unique reactivity profile that makes it a valuable precursor for a variety of more complex molecules.[3] This guide will delve into the fundamental chemical and physical properties of this compound, detail its synthesis and characterization, and explore its significant applications, particularly in the development of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Reference(s) |

| CAS Number | 36436-65-4 | [4] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [1][6] |

| Melting Point | 68-74 °C | [2] |

| Boiling Point | 144 °C at 18 mmHg | [1][4] |

| Water Solubility | Slightly soluble | [1][4] |

| pKa | 10.59 ± 0.23 (Predicted) | [4] |

| IUPAC Name | 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | [5][7] |

| InChI Key | YXVSURZEXVMUAM-UHFFFAOYSA-N | [4][7] |

| SMILES | CC1=CC(=C(C=C1C)O)C(=O)C | [5][7] |

Synthesis and Purification: The Fries Rearrangement

The most common and efficient method for the synthesis of this compound is the Fries rearrangement of 3,4-dimethylphenyl acetate.[1][6] This electrophilic substitution reaction involves the intramolecular rearrangement of an aryl ester in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Synthesis Workflow

The synthesis process can be visualized as a two-step procedure, starting from the commercially available 3,4-dimethylphenol.

Sources

- 1. This compound | 36436-65-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 36436-65-4 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C10H12O2 | CID 118976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 36436-65-4 [m.chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

Physical and chemical properties of 2'-Hydroxy-4',5'-dimethylacetophenone

An In-depth Technical Guide to 2'-Hydroxy-4',5'-dimethylacetophenone for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

This compound is a substituted hydroxyacetophenone that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its unique arrangement of a nucleophilic hydroxyl group, a reactive acetyl moiety, and a substituted aromatic ring makes it a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science.[1][2] The two primary functional groups—the hydroxyl group, which imparts polarity and hydrogen bonding capability, and the electron-withdrawing acetyl group—work in concert to define its chemical behavior.[2] A key structural feature is the formation of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen, which influences its stability and reactivity patterns compared to its meta and para isomers.[2] This guide provides an in-depth exploration of its physical and chemical properties, validated synthesis and analytical protocols, and key applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its handling, reaction design, and analytical characterization. These core properties are summarized below.

Identification and Structural Details

-

Synonyms : 2-Acetyl-4,5-dimethylphenol, 4',5'-Dimethyl-2'-hydroxyacetophenone[5]

-

CAS Number : 36436-65-4[5]

-

Molecular Formula : C₁₀H₁₂O₂[3]

-

Molecular Weight : 164.20 g/mol [3]

-

Chemical Structure :

Caption : Structure of this compound.

Tabulated Physical and Spectroscopic Data

The quantitative physical and spectroscopic data for this compound are crucial for experimental design and quality control.

| Property | Value | Source(s) |

| Physical State | White to light yellow crystalline powder | [5] |

| Melting Point | 69-73 °C | [5] |

| Boiling Point | 144 °C @ 18 mmHg | [5] |

| Water Solubility | Slightly soluble | [5][6] |

| pKa (Predicted) | 10.59 ± 0.23 | [5] |

| UV λmax | 340 nm (in Ethanol) | [5] |

Synthesis and Chemical Reactivity

The synthesis of this compound is most effectively achieved via the Fries rearrangement, a classic and reliable method for producing hydroxyaryl ketones.[5][7]

The Fries Rearrangement: Mechanism and Control

The Fries rearrangement is an ortho, para-selective reaction that transforms a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8][9] The reaction proceeds through the formation of an acylium carbocation intermediate, which then acts as an electrophile in an electrophilic aromatic substitution.[8]

Caption : Simplified mechanism of the Fries Rearrangement.

Reaction conditions can be tuned to favor either the ortho or para isomer. High temperatures favor the formation of the thermodynamically more stable ortho product, which is stabilized by chelation between the hydroxyl group, the carbonyl oxygen, and the aluminum catalyst.[9] Conversely, lower temperatures and polar solvents tend to favor the kinetically controlled para product.[8][9]

Validated Synthesis Protocol via Fries Rearrangement

This protocol details the preparation of this compound from 3,4-dimethylphenyl acetate. The procedure is adapted from established methods for Fries rearrangements and is designed to be self-validating through in-process checks.[5][10]

Workflow Diagram:

Caption : Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Part A: Preparation of 3,4-Dimethylphenyl Acetate (Precursor)

-

To a stirred solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a base such as triethylamine or pyridine (1.1 eq).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add acetic anhydride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work up the reaction by washing with water, dilute HCl, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly or purified by vacuum distillation.

-

-

Part B: Fries Rearrangement

-

Setup : In a dry round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, place finely powdered anhydrous aluminum chloride (AlCl₃, ~2.5-3.0 eq).

-

Reaction : Heat the flask in an oil bath to 110-120 °C.

-

Addition : Slowly add 3,4-dimethylphenyl acetate (1.0 eq) to the heated AlCl₃. Note: The reaction is often performed without a solvent.[5]

-

Heating : Increase the temperature to 140-150 °C and maintain for 2-3 hours.[5] The progress can be monitored by quenching small aliquots and analyzing via TLC or HPLC. The reaction mixture will become a thick, pasty mass.

-

Quenching : After cooling to room temperature, very carefully and slowly quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum complexes.

-

Isolation : Collect the resulting solid product by filtration, washing thoroughly with cold water.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

-

Core Chemical Reactivity: Gateway to Chalcones

The primary utility of this compound in drug development lies in its role as a precursor for chalcones.[5][6] Chalcones are synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.

Caption : Claisen-Schmidt condensation to form chalcones.

This base-catalyzed reaction involves the deprotonation of the α-carbon of the acetophenone's acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone.

Applications in Drug Discovery and Development

Chalcones, readily synthesized from this compound, represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[11][12]

Synthesis of Antibacterial Chalcone Derivatives

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents.[11] Chalcone-based compounds have shown significant promise in this area. By reacting this compound with various substituted benzaldehydes, a library of chalcone derivatives can be generated for screening. These compounds have been reported to be active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[13][14] The ease of synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[11]

Other Pharmaceutical and Industrial Applications

Beyond antibacterial research, this acetophenone derivative is a valuable intermediate for:

-

Anti-inflammatory and Analgesic Agents : It is explored in the development of new drugs for pain and inflammation.[4]

-

Agrochemicals : Used in the synthesis of novel herbicides.[5]

-

Polymer Chemistry : Acts as a photoinitiator in UV-curable coatings and inks, facilitating rapid polymerization.[4]

-

Cosmetics and Fragrances : Employed as a fragrance component in various consumer products.[4]

Analytical Methodologies

Robust and validated analytical methods are essential for confirming the identity, purity, and quantity of this compound and its derivatives.

Chromatographic Analysis: A Validated HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of the compound and monitoring reaction progress.

Workflow for HPLC Method Validation:

Caption : Standard workflow for HPLC method validation.

Recommended HPLC Conditions:

| Parameter | Recommended Setting | Rationale & Source(s) |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for non-polar to moderately polar analytes.[15] |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid | Provides good peak shape and resolution. Use formic acid for MS compatibility.[16] |

| Elution Mode | Isocratic (e.g., 60:40 MeCN:H₂O) or Gradient | Isocratic is simpler; gradient may be needed for complex mixtures.[15] |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[15] |

| Detection | UV at 254 nm or λmax (340 nm) | 254 nm is a common wavelength for aromatics; 340 nm provides higher sensitivity.[5][17] |

| Injection Volume | 10 µL | A typical volume for analytical HPLC.[17] |

| Column Temp. | Ambient or 25 °C | Controlled temperature ensures retention time stability.[15] |

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Further dilute with the mobile phase to fall within the linear range of the calibration curve.

-

Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[17]

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (CDCl₃) : Expected signals include singlets for the two aromatic protons, singlets for the two aromatic methyl groups, a singlet for the acetyl methyl group, and a downfield, exchangeable singlet for the phenolic hydroxyl group.[3][18]

-

¹³C NMR : Will show distinct signals for the carbonyl carbon (~200 ppm), aromatic carbons (some quaternary, some protonated), and the three methyl carbons.[3]

-

-

Infrared (IR) Spectroscopy :

-

A broad peak for the O-H stretch (phenolic), often centered around 3000-3400 cm⁻¹, indicative of hydrogen bonding.

-

A strong, sharp peak for the C=O stretch (ketone) around 1640-1680 cm⁻¹.

-

Peaks corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS) :

-

The molecular ion peak (M⁺) should be clearly visible, corresponding to the molecular weight (164.2).

-

Expect characteristic fragmentation patterns, such as the loss of a methyl group ([M-15]⁺) or an acetyl group ([M-43]⁺).

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

GHS Hazard Statements :

-

Precautionary Measures :

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and highly functionalized building block with significant potential in drug discovery, particularly for the development of new antibacterial agents. Its synthesis is well-established through the Fries rearrangement, and its reactivity is primed for the creation of diverse chemical libraries, such as chalcones. By leveraging the detailed physical, chemical, and analytical information provided in this guide, researchers and drug development professionals can confidently and effectively incorporate this valuable compound into their synthetic and screening programs.

References

- A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (2025). Current Research in Interdisciplinary Studies, 4(3), 25-27. [Link]

- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- This compound.

- Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. (2022).

- A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications.

- Chalcone derivatives and their antibacterial activities: Current development. (2019). Bioorganic Chemistry, 91, 103133. [Link]

- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (2021). Research, Society and Development, 10(16). [Link]

- Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. (2016). Der Pharma Chemica, 8(19), 41-48. [Link]

- Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone. Semantic Scholar. [Link]

- 2,5-dihydroxyacetophenone. Organic Syntheses Procedure. [Link]

- This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

- Production of 2-hydroxy-4-methoxyacetophenone.

- Fries Rearrangement. Organic Chemistry Portal. [Link]

- Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of agricultural bactericide.

- What is the Fries Rearrangement Reaction? BYJU'S. [Link]

- Synthesis of α-Hydroxyacetophenones. Organic Chemistry Portal. [Link]

- Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. (2020).

- Fries rearrangement. Wikipedia. [Link]

- Synthesis of α-hydroxyacetophenones. (2012). The Journal of Organic Chemistry, 77(11), 5144-8. [Link]

- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones

Sources

- 1. jpub.org [jpub.org]

- 2. jpub.org [jpub.org]

- 3. This compound | C10H12O2 | CID 118976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | 36436-65-4 [amp.chemicalbook.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Chalcone derivatives and their antibacterial activities: Current development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nveo.org [nveo.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. benchchem.com [benchchem.com]

- 16. Separation of 2’-Hydroxy-4’,5’-dimethylacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. spectrabase.com [spectrabase.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Significance of 2'-Hydroxy-4',5'-dimethylacetophenone and Its Derivatives

Introduction: The Strategic Importance of 2'-Hydroxy-4',5'-dimethylacetophenone in Medicinal Chemistry

This compound is a substituted acetophenone that has garnered significant attention in the field of medicinal chemistry, not primarily for its intrinsic biological activities, but as a crucial starting material for the synthesis of a diverse range of biologically active compounds.[1][2][3] Its chemical structure, featuring a reactive acetyl group and a phenolic hydroxyl group on a dimethyl-substituted benzene ring, makes it an ideal scaffold for generating derivatives with potential therapeutic applications. This guide provides an in-depth exploration of the synthesis of these derivatives and a comprehensive overview of their documented biological activities, with a focus on antimicrobial, antioxidant, and anti-inflammatory properties. While the direct biological effects of this compound itself are not extensively studied, its role as a precursor is pivotal in the discovery of novel therapeutic agents.[2]

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 36436-65-4 | [3] |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 69-73 °C | [4] |

| Boiling Point | 144°C/18mmHg | [4] |

| Solubility | Slightly soluble in water | [5][6] |

Synthetic Pathway to Bioactive Derivatives: The Claisen-Schmidt Condensation

The primary utility of this compound in drug discovery lies in its role as a key reactant in the Claisen-Schmidt condensation to produce chalcones. This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde. The resulting chalcones, characterized by an α,β-unsaturated ketone system, are precursors to flavonoids and isoflavonoids and exhibit a wide spectrum of biological activities.

Caption: Figure 1: Claisen-Schmidt condensation workflow.

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Dissolution: Dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol.

-

Catalysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture while stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Precipitation: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water until neutral, and then purify by recrystallization from a suitable solvent like ethanol.

Biological Activities of this compound Derivatives

The true biological significance of this compound is realized through the activities of its derivatives, most notably the chalcones.

Antimicrobial Activity

Chalcones derived from this compound have demonstrated promising antimicrobial properties against a range of pathogenic bacteria and fungi.[1][7] The α,β-unsaturated ketone moiety is a key pharmacophore that can react with microbial nucleophiles, such as sulfhydryl groups in enzymes and proteins, leading to microbial cell death.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test chalcone in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Caption: Figure 2: Workflow for MIC determination.

Antioxidant Activity

The phenolic hydroxyl group and the extended conjugation in chalcone derivatives contribute to their antioxidant potential. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thereby mitigating oxidative stress. While direct antioxidant data for this compound is scarce, a structurally similar compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, has been reported to exhibit strong free radical scavenging activity with an IC₅₀ of 157 µg/mL in a DPPH assay.[8]

-

Sample Preparation: Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: Add a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration of the test compound.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Ascorbic acid or BHT can be used as a positive control.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Quantitative Data for a Structurally Related Compound

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH Radical Scavenging | 157 | [8] |

Anti-inflammatory Activity

Derivatives of acetophenones have been explored for their anti-inflammatory properties.[2][9] The mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways such as the NF-κB pathway.[10][11] This leads to a reduction in the production of inflammatory mediators like prostaglandins and cytokines.[9][11]

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating at 72°C for 5 minutes.

-

Cooling: Cool the solutions to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solutions at 660 nm. Diclofenac sodium can be used as a reference standard.

-

Calculation: Calculate the percentage inhibition of protein denaturation.

Caption: Figure 3: Simplified anti-inflammatory mechanism.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile precursor in the realm of medicinal chemistry. While its intrinsic biological profile remains to be fully elucidated, its utility in the synthesis of chalcones and other derivatives with potent antimicrobial, antioxidant, and anti-inflammatory activities is well-established. Future research should focus on a more direct and systematic evaluation of the biological activities of this compound itself to determine if it possesses any inherent therapeutic properties. Furthermore, the continued exploration of its derivatives through combinatorial synthesis and high-throughput screening will undoubtedly lead to the discovery of new and effective therapeutic agents for a variety of diseases.

References

- ResearchGate. (n.d.). The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH.

- PubChem. (n.d.). This compound.

- Sung, W. S., & Lee, D. G. (2007). 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. Life sciences, 80(8), 745–750.[7]

- Al-Harrasi, A., Ali, L., Hussain, J., Ahmed, M., Al-Rawahi, A., & Rehman, N. U. (2020). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules (Basel, Switzerland), 25(23), 5547.[10]

- Khan, K. M., Saad, S. M., Shaikh, A. J., Al-Harrasi, A., Hussain, H., Ahmad, A., Adnan, M., & Perveen, S. (2022). 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. Molecular biotechnology, 65(6), 881–890.[8]

- Sung, W. S., & Lee, D. G. (2010). 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. ResearchGate.

- Zepeda-Vallejo, L. G., García-Lara, S., & Borunda-Pacheco, E. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules (Basel, Switzerland), 27(23), 8408.[9]

- Lee, J. H., Kim, D. H., & Choi, J. S. (2023). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. European journal of medicinal chemistry, 247, 115045.[11]

Sources

- 1. This compound | 36436-65-4 [chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]